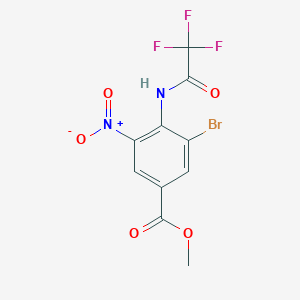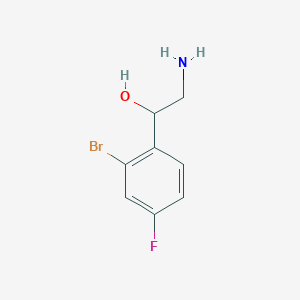
4-Pentoxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentoxybenzenecarboximidamide is an organic compound with the molecular formula C12H18N2O It is characterized by a benzamidine group substituted with a pentyloxy group at the para position
Vorbereitungsmethoden
The synthesis of 4-Pentoxybenzenecarboximidamide typically involves the reaction of 4-(pentyloxy)benzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired benzamidine derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of solvents to enhance reaction efficiency .
Analyse Chemischer Reaktionen
4-Pentoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the benzamidine group to primary amines.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
4-Pentoxybenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Wirkmechanismus
The mechanism of action of 4-Pentoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group is known to act as a reversible competitive inhibitor of serine proteases, which are enzymes involved in various biological processes. By binding to the active site of these enzymes, this compound can inhibit their activity, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Pentoxybenzenecarboximidamide can be compared with other benzamidine derivatives, such as:
Benzamidine: A simpler compound with similar enzyme inhibitory properties.
4-(Methoxy)benzamidine: A derivative with a methoxy group instead of a pentyloxy group, which may exhibit different reactivity and potency.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-pentoxybenzenecarboximidamide |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H3,13,14) |
InChI-Schlüssel |
DTAPEYWGFRAQCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B8630134.png)


